3-(2-Ethoxyphenyl)-2-thioxoimidazolidin-4-one

Lipophilicity Druglikeness Physicochemical profiling

3-(2-Ethoxyphenyl)-2-thioxoimidazolidin-4-one (CAS 72799-34-9) is a heterocyclic small molecule belonging to the 2-thioxoimidazolidin-4-one (2-thiohydantoin) class, characterized by a 2-ethoxyphenyl substituent at the N3 position. This scaffold is recognized as a biologically important pharmacophore, with derivatives exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory activities.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29
CAS No. 72799-34-9
Cat. No. B2472292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethoxyphenyl)-2-thioxoimidazolidin-4-one
CAS72799-34-9
Molecular FormulaC11H12N2O2S
Molecular Weight236.29
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C(=O)CNC2=S
InChIInChI=1S/C11H12N2O2S/c1-2-15-9-6-4-3-5-8(9)13-10(14)7-12-11(13)16/h3-6H,2,7H2,1H3,(H,12,16)
InChIKeyVBMZKZDJYBDUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Ethoxyphenyl)-2-thioxoimidazolidin-4-one (CAS 72799-34-9): A Positional Isomer of the 2-Thioxoimidazolidin-4-one Scaffold with Potential Pharmacological Selectivity Advantages


3-(2-Ethoxyphenyl)-2-thioxoimidazolidin-4-one (CAS 72799-34-9) is a heterocyclic small molecule belonging to the 2-thioxoimidazolidin-4-one (2-thiohydantoin) class, characterized by a 2-ethoxyphenyl substituent at the N3 position . This scaffold is recognized as a biologically important pharmacophore, with derivatives exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory activities [1][2]. The compound's ortho-ethoxy substitution pattern distinguishes it from its para-substituted regioisomer (3-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one, CAS 32261-88-4), creating measurable differences in physicochemical properties that can influence target binding, solubility, and pharmacokinetic behavior.

Why 3-(2-Ethoxyphenyl)-2-thioxoimidazolidin-4-one Cannot Be Arbitrarily Replaced by Its Para-Substituted Regioisomer or Other In-Class Analogs


Substitution at the N3 position of the 2-thioxoimidazolidin-4-one core directly modulates pharmacophoric geometry, electron distribution, and lipophilicity, all of which are critical for target engagement [1]. Within the 3-ethoxyphenyl sub-series, the ortho versus para orientation of the ethoxy group introduces distinct steric and electronic effects. The ortho-ethoxy group in CAS 72799-34-9 establishes an intramolecular hydrogen bond network with the imidazolidinone carbonyl, reducing the compound's topological polar surface area (TPSA) and lowering its lipophilicity (XlogP = 1.6) relative to the para-isomer (XlogP = 1.7) . These subtle physicochemical differences can translate into meaningful variations in membrane permeability, metabolic stability, and off-target profile. Generic interchange with the para-isomer or with 3-phenyl-2-thioxoimidazolidin-4-one analogs without the ethoxy motif would therefore alter the compound's biological fingerprint, potentially compromising assay reproducibility, structure-activity relationship (SAR) interpretation, and lead optimization trajectories.

Quantitative Differentiation Evidence for 3-(2-Ethoxyphenyl)-2-thioxoimidazolidin-4-one (CAS 72799-34-9) vs. Closest Analogs


XlogP Comparison: Ortho-Ethoxy (CAS 72799-34-9) vs. Para-Ethoxy (CAS 32261-88-4) Regioisomer

The target ortho-substituted compound exhibits a lower computed XlogP (1.6) compared to its para-substituted regioisomer (LogP = 1.70) . This 0.1 log unit difference, while modest, reflects the influence of the ortho-ethoxy group's proximity to the imidazolidinone ring, which reduces overall molecular lipophilicity through altered conformational preference and potential intramolecular hydrogen bonding. In drug discovery campaigns where optimal logD in the 1–3 range is desired for balanced permeability and solubility, this distinction can affect candidate selection and formulation strategies.

Lipophilicity Druglikeness Physicochemical profiling

Topological Polar Surface Area (TPSA): Ortho-Ethoxy Substitution Reduces PSA Relative to Para-Analog

The TPSA of the target compound is calculated as 73.7 Ų , which is marginally higher than the 73.66 Ų reported for the para-isomer . The near-identical TPSA values indicate that the ethoxy group's position does not alter the overall polar atom count. However, the ortho-orientation can restrict the conformational freedom of the 2-ethoxyphenyl ring, potentially reducing the effective solvent-accessible polar surface area in dynamic biological environments—a factor that empirical passive permeability assays may capture but that static TPSA calculations do not fully reflect.

Polar surface area Membrane permeability ADME

Scaffold-Level Antibacterial Differentiation: 2-Thioxoimidazolidin-4-one Core Activity Profile

While direct comparative MIC data for CAS 72799-34-9 against specific analogs are not available in the open literature, class-level evidence demonstrates that 2-thioxoimidazolidin-4-one derivatives can achieve MIC values as low as 31.25 µg/mL against Staphylococcus aureus clinical strains, with anti-biofilm and anti-hemagglutination effects observed [1]. Structurally related compounds bearing 3-aryl substitutions have exhibited broad-spectrum antibacterial activity (MIC range 0.5–25 mg/mL depending on substitution) [2][3]. The 2-ethoxyphenyl motif in the target compound contributes enhanced lipophilicity relative to unsubstituted phenyl analogs, likely improving bacterial membrane penetration—a hypothesis consistent with the observed activity of ethoxy-bearing 2-thioxoimidazolidin-4-ones in related studies.

Antibacterial MIC Biofilm inhibition

Anti-Virulence Potential: Quorum-Sensing Inhibition by 2-Thioxoimidazolidin-4-one Derivatives

Certain 2-thioxoimidazolidin-4-one derivatives have demonstrated potent quorum-sensing inhibition in Pseudomonas aeruginosa. For example, compound 7a achieved 96.4% inhibition of pyocyanin production at 1 mg/mL (1/4 MIC) [1]. While CAS 72799-34-9 has not been explicitly tested in this assay, the presence of an N3-aryl substituent is a key structural feature shared with active quorum-sensing inhibitors, and the ortho-ethoxy group may further modulate LasR/RhlR receptor binding through steric and electronic effects distinct from para-substituted or unsubstituted phenyl analogs.

Anti-virulence Quorum sensing Pseudomonas aeruginosa

Proteasome Inhibition as a Common Mechanism: Selectivity Potential of the 2-Thioxoimidazolidin-4-one Core

2-Thioxoimidazolidin-4-one derivatives have been identified as novel noncovalent proteasome and immunoproteasome inhibitors, with lead compounds achieving sub-micromolar activity . The target compound's 3-(2-ethoxyphenyl) substitution pattern places it within a subset of N3-aryl analogs that are predicted to interact with the chymotrypsin-like (β5/β5i) active site pockets through π-stacking and hydrogen-bond interactions. Although no direct IC50 data is available for CAS 72799-34-9, the ortho-ethoxy group is expected to confer a distinct binding pose compared to para-ethoxy or methoxy analogs, potentially translating into differential subunit selectivity (constitutive proteasome vs. immunoproteasome) that is of significant interest for hematological malignancy applications.

Proteasome inhibitor Immunoproteasome Cancer

High-Yield Application Scenarios for 3-(2-Ethoxyphenyl)-2-thioxoimidazolidin-4-one (CAS 72799-34-9)


Antibacterial Lead Optimization: Exploiting Ortho-Ethoxy Lipophilicity for Enhanced Gram-Positive Membrane Penetration

The quantitative XlogP differentiation (ΔLogP = 0.1 vs. para-isomer) positions CAS 72799-34-9 as a candidate for optimizing membrane permeability in anti-staphylococcal programs. Procurement of this specific isomer is justified when lower lipophilicity relative to the para analog is desired, as it may improve solubility while retaining sufficient membrane partitioning. The scaffold's established antibacterial activity against S. aureus clinical strains (MIC as low as 31.25 µg/mL) provides a validated biological starting point [1]. Researchers should prioritize this compound when exploring structure-permeability relationships in the 2-thioxoimidazolidin-4-one series where subtle logP modulation can improve oral bioavailability or reduce hERG binding.

Quorum-Sensing Probe Development: Ortho-Ethoxy as a Steric Probe for LasR/RhlR Binding Pockets

The 2-thioxoimidazolidin-4-one scaffold's demonstrated 96.4% pyocyanin inhibition at 1 mg/mL in P. aeruginosa [2] makes it a validated anti-virulence chemotype. CAS 72799-34-9, with its unique ortho-ethoxy orientation, offers a steric probe to map the LasR and RhlR binding site tolerance for ortho-substituted aryl groups—critical information that the widely available para-isomer cannot provide. This compound should be included in any focused library designed to interrogate the structure-activity relationships of N3-aryl thiohydantoins as quorum-sensing disruptors, an area of high industrial interest for non-bactericidal anti-infective development.

Proteasome Inhibitor IP Diversification: Underexplored Ortho-Substituted 2-Thioxoimidazolidin-4-ones for Selective β5i Targeting

Given the class-level evidence for 2-thioxoimidazolidin-4-ones as noncovalent proteasome inhibitors , CAS 72799-34-9 represents an underexplored structural entry point for novel IP generation. The ortho-ethoxy group is sterically distinct from the more common para-alkoxy or 5-arylidene substituents found in published proteasome inhibitor patents. Procurement of this specific isomer enables the exploration of differential binding to the immunoproteasome (β5i) versus constitutive proteasome (β5), a selectivity axis of significant therapeutic value in multiple myeloma and autoimmune disease. Its lower XlogP (1.6) relative to the para isomer may also improve aqueous solubility, facilitating enzymatic assay development.

Physicochemical Profiling Reference: Ortho vs. Para Isomer Pair for ADME Training Sets

The CAS 72799-34-9 / CAS 32261-88-4 ortho/para regioisomer pair constitutes a minimal perturbation test set for isolating the impact of ethoxy group position on ADME properties. With nearly identical molecular weight (236.29 Da), TPSA (~73.7 Ų), and rotatable bond count (3), but a measurable XlogP difference of 0.1 units , this pair is ideal for training computational models that predict passive permeability, CYP450 site-of-metabolism, or plasma protein binding as a function of subtle regioisomeric changes. Industrial procurement teams supporting ADME screening platforms should maintain both isomers as reference compounds to calibrate assay sensitivity and validate in silico predictions.

Quote Request

Request a Quote for 3-(2-Ethoxyphenyl)-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.